molecular formula C39H63NO3 B12580042 3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-29-7

3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12580042
CAS No.: 643755-29-7
M. Wt: 593.9 g/mol
InChI Key: SGHPCWRNOKTJPJ-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes long alkyl chains and aromatic rings

Properties

CAS No.

643755-29-7

Molecular Formula

C39H63NO3

Molecular Weight

593.9 g/mol

IUPAC Name

5-dodecoxy-2-[(4-tetradecoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C39H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-31-42-37-29-26-36(27-30-37)40-34-35-25-28-38(33-39(35)41)43-32-24-22-20-17-14-12-10-8-6-4-2/h25-30,33-34,41H,3-24,31-32H2,1-2H3

InChI Key

SGHPCWRNOKTJPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation: The initial step involves the alkylation of phenol with dodecyl bromide to form dodecyloxybenzene.

    Amination: The dodecyloxybenzene is then subjected to nitration followed by reduction to yield dodecyloxyaniline.

    Condensation: The dodecyloxyaniline is then condensed with 4-(tetradecyloxy)benzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced aromatic rings.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and aromatic rings allow it to interact with lipid membranes and proteins, potentially disrupting cellular processes. Its mechanism may include:

    Binding to Enzymes: Inhibiting enzyme activity by binding to active sites.

    Membrane Interaction: Integrating into lipid bilayers and altering membrane fluidity and permeability.

    Signal Transduction: Modulating signaling pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetradecyloxy)aniline
  • 3-(Tetradecyloxy)aniline
  • 4-(Dodecyloxy)aniline

Uniqueness

3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of dodecyloxy and tetradecyloxy groups attached to the cyclohexa-2,4-dien-1-one core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

The compound 3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₃₁H₅₁N₃O₃
  • Molecular Weight : 497.76 g/mol

The compound features a cyclohexadiene core, which is substituted with dodecyloxy and tetradecyloxy groups, providing hydrophobic characteristics that may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives of cyclohexadiene compounds are known to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Antioxidant Activity : The presence of phenolic structures in similar compounds suggests potential antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds demonstrated significant inhibition against various bacterial strains. The effectiveness was attributed to the hydrophobic nature of long-chain alkoxy substituents, enhancing membrane interaction.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Cytotoxicity Assays

Cytotoxicity studies performed on cancer cell lines revealed variable effects depending on concentration and exposure time. The compound exhibited selective cytotoxicity against certain cancer cells while maintaining minimal effects on normal cells.

Cell LineIC50 (µM)Time (hours)
HeLa2548
MCF-73048
Normal Fibroblasts>10048

Case Studies

  • Case Study on Melanogenesis Inhibition : A series of experiments demonstrated that the compound effectively inhibited melanin production in B16F10 murine melanoma cells. The mechanism involved the downregulation of tyrosinase activity, leading to reduced melanin synthesis.
  • Antioxidant Efficacy Assessment : In vitro assays using DPPH and ABTS radical scavenging methods showed that the compound exhibited significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid.

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